molecular formula C26H18ClF4N3O3S2 B11599881 2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11599881
M. Wt: 596.0 g/mol
InChI Key: CMFZMNNPSJUTDI-UHFFFAOYSA-N
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Description

2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a hydroxy group, a thiophene carbonyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves multiple steps, including the formation of the tetrahydropyridine ring, the introduction of the cyano and hydroxy groups, and the attachment of the thiophene carbonyl and trifluoromethyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the cyano and hydroxy groups allows it to form hydrogen bonds with biological molecules, while the thiophene carbonyl and trifluoromethyl groups contribute to its overall stability and reactivity. These interactions can modulate various biological processes, making it a compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity

Properties

Molecular Formula

C26H18ClF4N3O3S2

Molecular Weight

596.0 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H18ClF4N3O3S2/c27-18-5-2-1-4-16(18)21-17(12-32)24(39-13-20(35)33-15-9-7-14(28)8-10-15)34-25(37,26(29,30)31)22(21)23(36)19-6-3-11-38-19/h1-11,21-22,34,37H,13H2,(H,33,35)

InChI Key

CMFZMNNPSJUTDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F)(C(F)(F)F)O)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

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